3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
“3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound that has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1) in necroptosis . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders .
Molecular Structure Analysis
The molecular structure of this compound involves benzyl groups that are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . The molecular formula is C14H17N3O2 .Mechanism of Action
Target of Action
The primary target of 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood regulation, and immune system modulation.
Mode of Action
This compound acts as a selective DOR agonist . It binds to the DOR, triggering a conformational change that activates the receptor. This activation initiates a cascade of intracellular events, leading to the compound’s therapeutic effects.
Biochemical Pathways
Upon activation of the DOR, the compound influences several biochemical pathways. The most notable is the inhibition of adenylate cyclase activity , leading to a decrease in cyclic AMP levels within the cell . This results in the activation of potassium channels and inhibition of voltage-gated calcium channels, ultimately leading to hyperpolarization of the neuron and inhibition of neurotransmitter release.
Result of Action
The activation of DOR by this compound leads to antinociceptive effects , reducing the perception of pain . It’s also noted that it can induce convulsions , indicating a complex interplay of effects at the cellular and molecular levels.
Biochemical Analysis
Biochemical Properties
The compound 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a novel delta opioid receptor agonist . It appears to bind to the orthosteric site based on docking and molecular dynamic simulation
Cellular Effects
The compound has shown to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound appears to bind to the orthosteric site of the delta opioid receptor, based on docking and molecular dynamic simulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are yet to be conducted.
Properties
IUPAC Name |
3-benzyl-8-methylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)17-9-7-15(8-10-17)13(19)18(14(20)16-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYHIHBUBEMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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